molecular formula C21H27ClN6O2 B2689684 奎西诺斯他盐酸盐 CAS No. 875320-31-3

奎西诺斯他盐酸盐

货号: B2689684
CAS 编号: 875320-31-3
分子量: 430.9 g/mol
InChI 键: TWNOICNTTFKOHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quisinostat dihydrochloride, also known as JNJ-26481585 dihydrochloride, is an orally available, potent pan-HDAC inhibitor . It has IC50s of 0.11 nM, 0.33 nM, 0.64 nM, 0.46 nM, and 0.37 nM for HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11, respectively . It has a broad spectrum of antitumoral activity .


Molecular Structure Analysis

The molecular formula of Quisinostat dihydrochloride is C21H28CL2N6O2 . The CAS Number is 875320-31-3 . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

Quisinostat dihydrochloride has a molecular weight of 467.4 . It is soluble in DMSO and EtOH with gentle warming and ultrasonic .

科学研究应用

实体瘤中的抗肿瘤活性

Quisinostat二盐酸盐已被研究用于治疗实体瘤。一项 I 期研究显示,它对晚期实体瘤患者具有抗肿瘤活性。该研究评估了其耐受性、药代动力学、药效动力学和临床疗效,注意到一名黑色素瘤患者的部分缓解和几名其他患者的疾病稳定(Venugopal 等,2013)

对儿童肿瘤的疗效

涉及儿童临床前模型的研究评估了 quisinostat 作为组蛋白脱乙酰酶抑制剂的疗效。发现它对 I 类和 II 类组蛋白脱乙酰酶具有相当大的效力,在临床前环境中显示出比其他类似物更好的抗肿瘤功效(Carol 等,2014)

抗疟潜能

Quisinostat 已显示出作为抗疟剂的希望。一项研究发现了基于 quisinostat 的新型恶性疟原虫 HDAC1 抑制剂,该抑制剂对多重耐药疟原虫具有效力,并且具有可接受的安全性及药代动力学特性(Li 等,2021)

在口腔癌治疗中的应用

一项针对舌鳞状细胞癌的研究发现,quisinostat 可以显着抑制肿瘤生长并诱导肿瘤细胞中的细胞凋亡、细胞焦亡和铁死亡。这表明其作为治疗舌癌的治疗药物的潜力(Wang 等,2020)

在抗疟治疗中的再利用

进一步研究 quisinostat 在疟疾治疗中的再利用,发现了新型的异羟肟酸衍生物,与 quisinostat 本身相比,显示出更高的有效性和安全性。这些发现为新的抗疟治疗开辟了途径(Wang 等,2022)

在胶质母细胞瘤治疗中的作用

Quisinostat 已被研究其在胶质母细胞瘤模型中的药代动力学、药效动力学和放射增敏特性。结果表明其在治疗这种类型的脑癌中具有潜力(Cascio 等,2021)

作用机制

Mode of Action

Quisinostat dihydrochloride interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, which results in the modulation of gene expression . Specifically, Quisinostat dihydrochloride has been shown to amplify HDAC-repressed expression of E-cadherin, leading to a reversal of epithelial to mesenchymal transition in tumor cells .

Biochemical Pathways

The inhibition of HDACs by Quisinostat dihydrochloride affects various biochemical pathways. One of the key pathways is the regulation of gene expression through the acetylation of histones . This can lead to the suppression of proliferation and induction of apoptosis in cancer cells . Furthermore, Quisinostat dihydrochloride can induce autophagy in neuroblastoma cells .

Pharmacokinetics

The pharmacokinetic properties of Quisinostat dihydrochloride have been studied in clinical trials. It has been found that the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of Quisinostat dihydrochloride increased proportionally with dose . This suggests that Quisinostat dihydrochloride exhibits linear pharmacokinetics .

Result of Action

The molecular and cellular effects of Quisinostat dihydrochloride’s action include increased acetylation of histone 3 in hair follicles, skin, and tumor biopsies, and in peripheral blood mononuclear cells, as well as decreased Ki67 in skin and tumor biopsies . Clinically, a partial response lasting five months was seen in one patient with melanoma, and stable disease was seen in eight patients (duration 4–10.5 months) .

Action Environment

The action, efficacy, and stability of Quisinostat dihydrochloride can be influenced by various environmental factors. For instance, patients with certain cardiovascular conditions were excluded from clinical trials due to potential risks . Furthermore, the ability of Quisinostat dihydrochloride to penetrate the blood-brain barrier makes it a potential treatment for brain tumors .

安全和危害

Quisinostat dihydrochloride is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

生化分析

Biochemical Properties

Quisinostat dihydrochloride interacts with various enzymes and proteins, particularly HDAC1 and HDAC2 . It has been shown to have a broad spectrum of antitumor activity . The nature of these interactions involves the inhibition of HDACs, which leads to an increase in acetylation of histones .

Cellular Effects

Quisinostat dihydrochloride has been found to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . In preclinical models of glioblastoma, it has been shown to extend survival when administered in combination with radiation .

Molecular Mechanism

Quisinostat dihydrochloride exerts its effects at the molecular level through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histones . This change in gene expression can lead to cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quisinostat dihydrochloride have been observed to change over time. It has been found to be a well-tolerated and brain-penetrant molecule that extended survival when administered in combination with radiation in vivo .

Dosage Effects in Animal Models

The effects of Quisinostat dihydrochloride vary with different dosages in animal models. It has been found to be well-tolerated at the maximum-tolerated dose of 12 mg given 3 times weekly . Dose-limiting toxicities were predominantly cardiovascular, including tachyarrhythmias and ST/T-wave abnormalities .

Metabolic Pathways

Quisinostat dihydrochloride is involved in the metabolic pathway of histone deacetylation. It interacts with HDACs, leading to increased acetylation of histones .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Quisinostat dihydrochloride involves the reaction of two starting materials, Quisinostat and hydrochloric acid.", "Starting Materials": [ "Quisinostat", "Hydrochloric acid" ], "Reaction": [ "Quisinostat is dissolved in a suitable solvent such as methanol or ethanol.", "Hydrochloric acid is added to the solution of Quisinostat.", "The reaction mixture is stirred at room temperature for a specific time period.", "The resulting solid is filtered and washed with a suitable solvent.", "The solid is dried under vacuum to obtain Quisinostat dihydrochloride." ] }

875320-31-3

分子式

C21H27ClN6O2

分子量

430.9 g/mol

IUPAC 名称

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H

InChI 键

TWNOICNTTFKOHQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl.Cl

规范 SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。